

ABZ-Amine: A Technical Overview of an Albendazole-Related Compound

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ABZ-amine

Cat. No.: B193619

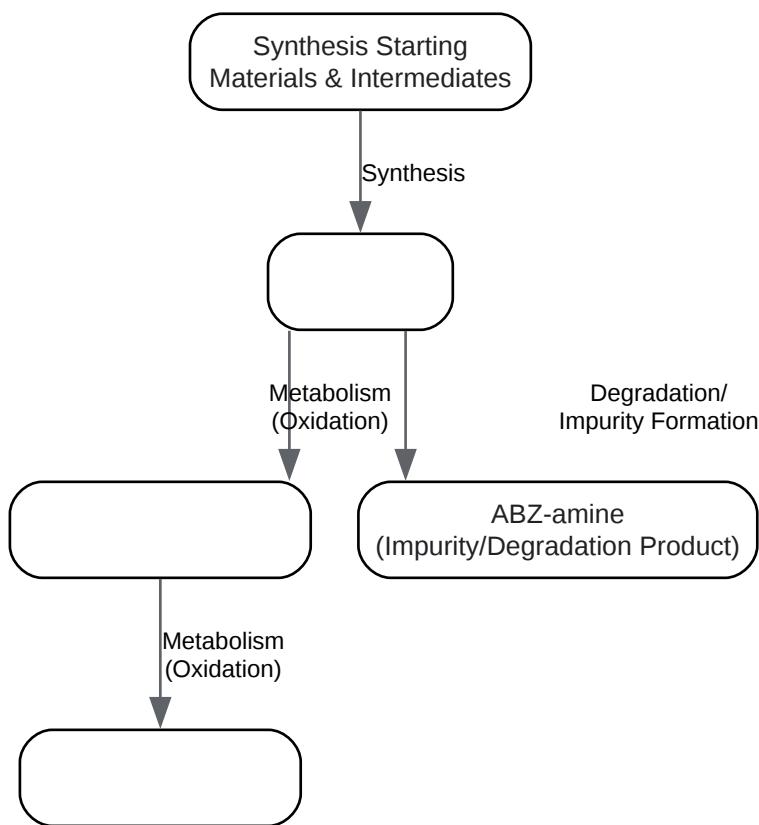
[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

ABZ-amine, chemically known as Amino albendazole, is a compound primarily recognized as an impurity and a degradation product of Albendazole.^{[1][2][3]} Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infestations.^{[1][2][3]} This technical guide provides a comprehensive overview of the current scientific understanding of **ABZ-amine**, with a focus on its chemical identity, relationship to Albendazole, and the notable absence of evidence for any therapeutic effects.

Chemical Identity and Properties


A summary of the key chemical properties of **ABZ-amine** is presented in the table below.

Property	Value
Systematic Name	2-Amino-5-(propylthio)-1H-benzimidazole
Synonyms	ABZ-amine, Amino albendazole
CAS Number	80983-36-4
Molecular Formula	C10H13N3S
Molecular Weight	207.30 g/mol

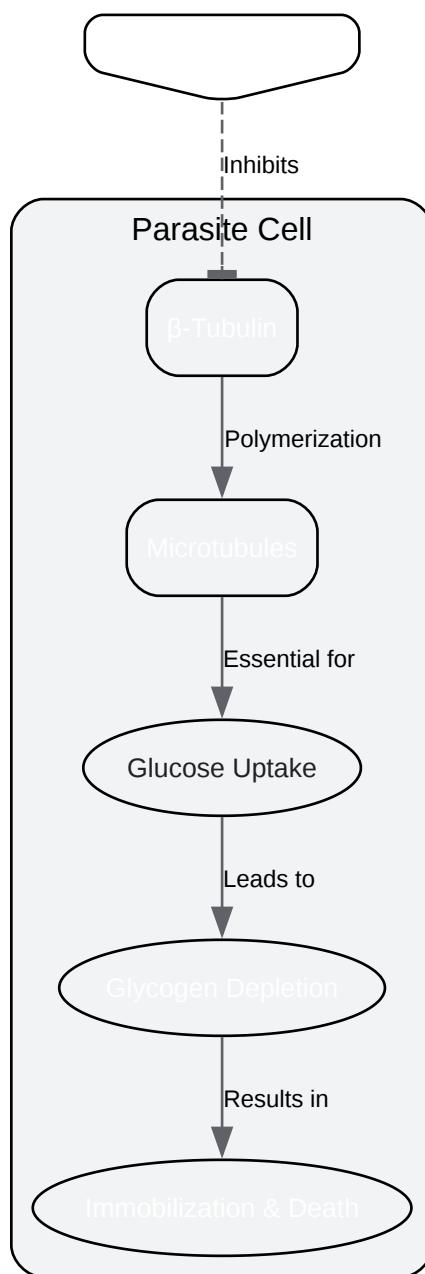
Relationship with Albendazole

ABZ-amine is formed during the synthesis of Albendazole or as a result of its degradation. The metabolic pathway of Albendazole in the body primarily involves its oxidation to the active metabolite, albendazole sulfoxide, and subsequently to the inactive albendazole sulfone.^[4] **ABZ-amine** is considered a process-related impurity and a potential degradation product.

The following diagram illustrates the relationship between Albendazole and its related compounds, including **ABZ-amine**.

[Click to download full resolution via product page](#)

Relationship between Albendazole and **ABZ-amine**.


Assessment of Therapeutic Potential

A thorough review of the scientific literature reveals a lack of evidence supporting any therapeutic effects of **ABZ-amine**. In contrast to its parent compound, Albendazole, and its active metabolite, albendazole sulfoxide, **ABZ-amine** is generally considered to be inactive.

A study by Zhao et al. (2010) on the cytotoxicity of benzimidazole carbamate derivatives explicitly refers to **ABZ-amine** as "inactive".^[5] This finding is consistent with the broader body of research, which focuses on the anthelmintic properties of Albendazole and its primary metabolites.

The established mechanism of action for Albendazole involves the inhibition of tubulin polymerization in parasites. This disruption of the microtubule network leads to impaired glucose uptake and ultimately, the death of the parasite.^{[4][6]} There is no current research to suggest that **ABZ-amine** shares this or any other therapeutic mechanism of action.

The diagram below illustrates the known mechanism of action of Albendazole.

[Click to download full resolution via product page](#)

Mechanism of action of Albendazole.

Experimental Protocols and Clinical Trials

Consistent with the lack of evidence for therapeutic effects, there are no published experimental protocols for assessing the therapeutic efficacy of **ABZ-amine**. Furthermore, a search of clinical trial registries reveals no ongoing or completed clinical trials investigating

ABZ-amine for any indication. The primary focus of experimental and clinical research remains on Albendazole and its active metabolites.

Conclusion

Based on currently available scientific literature, **ABZ-amine** (Amino albendazole) is identified as an impurity and degradation product of the anthelmintic drug Albendazole. There is no evidence to support any therapeutic effects of **ABZ-amine**; on the contrary, it is cited as being inactive. The scientific and medical communities' focus remains on the well-established therapeutic properties of Albendazole and its active metabolite, albendazole sulfoxide. For researchers and drug development professionals, **ABZ-amine** is primarily of interest in the context of pharmaceutical manufacturing, quality control, and impurity profiling of Albendazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amino Albendazole | CAS#:80983-36-4 | Chemsoc [chemsoc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijisrt.com [ijisrt.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [ABZ-Amine: A Technical Overview of an Albendazole-Related Compound]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b193619#potential-therapeutic-effects-of-abz-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com